5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide
Description
5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis
Properties
IUPAC Name |
5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BrN2O3S2/c1-4-18-10(7-8-15(2)3)9-14-20(16,17)12-6-5-11(13)19-12/h5-6,10,14H,4,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHKBRRZTXYOGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CCN(C)C)CNS(=O)(=O)C1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide typically involves a multi-step process. One common synthetic route includes the bromination of thiophene-2-sulfonamide, followed by the introduction of the N-[4-(dimethylamino)-2-ethoxybutyl] group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a sulfone derivative.
Scientific Research Applications
5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s sulfonamide group can form hydrogen bonds with biological targets, while the thiophene ring can participate in π-π interactions, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-carboxamide
- 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-amine
- 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-thiol
Uniqueness
Compared to similar compounds, 5-bromo-N-[4-(dimethylamino)-2-ethoxybutyl]thiophene-2-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. The presence of the sulfonamide group enhances its solubility and ability to form hydrogen bonds, making it a versatile compound in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
